2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
CAS No.:
Cat. No.: VC17988782
Molecular Formula: C13H5BrF5NO3
Molecular Weight: 398.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H5BrF5NO3 |
|---|---|
| Molecular Weight | 398.08 g/mol |
| IUPAC Name | 2-(4-bromo-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C13H5BrF5NO3/c14-7-1-2-11(10(5-7)20(21)22)23-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H |
| Standard InChI Key | TUTXBWXHLSJRDB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
Introduction
2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by its unique molecular structure. It features a bromine atom, a nitro group, and multiple fluorine atoms attached to a benzene ring. The compound's molecular formula is not explicitly provided in the available literature, but its molecular weight is approximately 367.09 g/mol. The presence of both electron-withdrawing groups (like the nitro and trifluoromethyl groups) and halogens (bromine and fluorine) contributes to its chemical reactivity and potential applications in various fields.
Synthesis Methods
The synthesis of 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can be achieved through several methods, each requiring careful optimization to achieve high yields and purity of the final product. These methods typically involve multiple steps, including the formation of the phenoxy linkage and the introduction of the bromine, nitro, and trifluoromethyl groups.
Potential Applications
This compound has potential applications in various fields, particularly in pharmaceutical and chemical research. Interaction studies involving this compound focus on understanding its binding affinities with various biological targets. Techniques such as spectroscopy and chromatography are employed to assess its therapeutic potential.
Similar Compounds
Several compounds share structural similarities with 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzene | Contains fewer fluorine atoms | |
| 1-Bromo-2,4-difluoro-5-nitrobenzene | Lacks trifluoromethyl group | |
| 1-Bromo-3-fluoro-4-nitrophenyl trifluoromethyl ether | Different positioning of functional groups |
These compounds highlight the uniqueness of 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene through its combination of multiple halogens and functional groups that enhance its reactivity and potential applications.
Research Findings
Research on this compound is focused on understanding its chemical properties and potential biological interactions. Studies typically involve analyzing its reactivity and stability under various conditions, as well as its ability to interact with biological targets. These studies are crucial for assessing the therapeutic potential of this compound.
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